molecular formula C6H14O2Si B3048634 2-Ethoxy-2-methyl-1,2-oxasilolane CAS No. 1776-98-3

2-Ethoxy-2-methyl-1,2-oxasilolane

Cat. No.: B3048634
CAS No.: 1776-98-3
M. Wt: 146.26 g/mol
InChI Key: UZSVAWMSQIHCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-2-methyl-1,2-oxasilolane is an organosilicon compound with the molecular formula C6H14O2Si It features a five-membered ring structure containing silicon, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-methyl-1,2-oxasilolane typically involves the reaction of ethyl alcohol with methylchlorosilane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxasilolane ring. The general reaction conditions include:

    Reactants: Ethyl alcohol, methylchlorosilane

    Catalyst/Base: Sodium hydroxide or potassium hydroxide

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the oxasilolane ring into simpler silane derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Silanols, siloxanes

    Reduction: Silane derivatives

    Substitution: Halogenated silanes

Scientific Research Applications

2-Ethoxy-2-methyl-1,2-oxasilolane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-methyl-1,2-oxasilolane involves its interaction with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The compound can form stable complexes with metal ions, which can be exploited in catalysis and material science.

Comparison with Similar Compounds

  • 2-Methoxy-2-methyl-1,2-oxasilolane
  • 2-Ethoxy-2-phenyl-1,2-oxasilolane
  • 2-Ethoxy-2-methyl-1,2-oxasilane

Uniqueness: 2-Ethoxy-2-methyl-1,2-oxasilolane is unique due to its specific ring structure and the presence of both ethoxy and methyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxy-2-methyloxasilolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si/c1-3-7-9(2)6-4-5-8-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSVAWMSQIHCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]1(CCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597781
Record name 2-Ethoxy-2-methyl-1,2-oxasilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776-98-3
Record name 2-Ethoxy-2-methyl-1,2-oxasilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-2-methyl-1,2-oxasilolane
Reactant of Route 2
2-Ethoxy-2-methyl-1,2-oxasilolane
Reactant of Route 3
2-Ethoxy-2-methyl-1,2-oxasilolane
Reactant of Route 4
2-Ethoxy-2-methyl-1,2-oxasilolane
Reactant of Route 5
2-Ethoxy-2-methyl-1,2-oxasilolane
Reactant of Route 6
2-Ethoxy-2-methyl-1,2-oxasilolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.